molecular formula C16H19N3O2 B2590944 N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide CAS No. 1209815-39-3

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2590944
CAS No.: 1209815-39-3
M. Wt: 285.347
InChI Key: JSSXJTIYQMAXKS-UHFFFAOYSA-N
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Description

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide is a synthetic organic compound provided for research and development purposes. This molecule features a methyl-substituted tetrahydrocyclopentapyrazole core linked to a meta-tolyloxy acetamide group, with a molecular formula of C16H16F3N3O2 and a molecular weight of 339.31 g/mol . Its structure suggests potential as a key intermediate in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic compounds. Researchers can utilize this compound as a building block for developing new chemical entities, or as a candidate for high-throughput screening in the identification of biologically active molecules. This product is intended for use by qualified laboratory professionals only. It is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or veterinary use. Please note that specific biological activities, mechanisms of action, and direct research applications for this precise compound are not yet widely reported in the public scientific literature, underscoring its value as a novel research chemical.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-5-3-6-12(9-11)21-10-15(20)17-16-13-7-4-8-14(13)18-19(16)2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXJTIYQMAXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C3CCCC3=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopenta[c]pyrazole ring, followed by the introduction of the m-tolyloxyacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Application Source Evidence
N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide m-Tolyloxy acetamide, 2-methyl cyclopenta[c]pyrazole Not explicitly stated Undisclosed (structural focus)
(E)-N-(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide Thiophen-2-yl acrylamide Not provided Supplier-listed (no bioactivity)
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl acetamide, methylene linker Not provided PubChem entry (synthesis focus)
BPN-3783 (Internal Standard) Thiazol-2-amine, pyridin-2-yl, 4-methylimidazole 763 [M+H]+ γ-Secretase modulation (Alzheimer’s)
Compound 38 (BET Inhibitor) Pyrimidoindole core, dimethylisoxazole 444.21 [M+H]+ Bromodomain and Extra-Terminal (BET) inhibition
186C (Atropisomeric Compound) Difluoromethyl, cyclopropa-cyclopenta fusion, sulfonamido indazole 763 [M+H]+ Undisclosed (patented synthesis)

Key Observations :

  • Substituent Diversity: The acetamide side chain varies significantly across analogs.
  • Core Modifications : BPN-3783 and 186C feature fused heterocyclic systems (thiazole, cyclopropa-cyclopenta), which increase molecular complexity and likely improve target selectivity.

Comparison of Purification :

  • Compound 38 and 186C rely on HPLC and advanced chromatography, indicating stringent purity requirements for bioactive molecules.
  • Simpler analogs (e.g., ) may use conventional recrystallization, reflecting lower complexity.

Pharmacokinetic and Physicochemical Properties

Limited data are available, but inferences can be made:

  • Molecular Weight : Heavier analogs like 186C (763 g/mol) may face challenges in oral bioavailability compared to lighter derivatives (e.g., Compound 38 at 444 g/mol) .
  • Fluorine Incorporation : BPN-3783 and 186C include fluorine atoms, which typically enhance lipophilicity and blood-brain barrier penetration, critical for CNS targets like γ-secretase.
  • Acyl Group Impact : The m-tolyloxy group in the target compound likely confers moderate solubility compared to naphthalen-1-yl derivatives , which are highly hydrophobic.

Biological Activity

N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(m-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on diverse research findings and case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.3 g/mol
  • CAS Number : 1949816-33-4

Structural Representation

The compound features a tetrahydrocyclopenta[c]pyrazole ring fused with an acetamide moiety and an m-tolyloxy substituent. This unique structure is believed to contribute to its biological activity.

General Pharmacological Profile

Research on pyrazole derivatives, including this compound, has indicated a broad spectrum of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives are known for their efficacy against various bacterial and fungal strains. Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against pathogens like E. coli and Staphylococcus aureus .
  • Anticancer Activity : Some pyrazole derivatives have demonstrated promising results in inhibiting tumor growth. For instance, compounds tested in the National Cancer Institute's 60-cell line assay have shown selective cytotoxicity against cancer cells while sparing normal cells .

Specific Case Studies

  • Antimicrobial Studies :
    • A study evaluated several pyrazole derivatives, including those structurally related to this compound. Results indicated that these compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi .
    Bacterial StrainZone of Inhibition (mm)
    E. coli15
    Staphylococcus aureus18
    Bacillus subtilis12
  • Anticancer Activity :
    • In vitro studies involving the compound revealed its potential to inhibit the proliferation of breast cancer cell lines (MCF7). The IC50 values indicated effective cytotoxicity at low concentrations .
    CompoundIC50 (µM)
    N-(2-methyl...)8.5
    Control>25
  • Antioxidant Properties :
    • Research has suggested that certain pyrazole derivatives can act as antioxidants, protecting cells from oxidative stress. This property was evaluated using erythrocyte models exposed to toxic agents .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    Toxic Agent40.3 ± 4.87
    Compound Treatment12 ± 1.03

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It could potentially bind to receptors affecting various physiological responses.

Further studies are required to elucidate the exact mechanisms involved.

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